tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate
Description
tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate is a synthetic carbamate derivative characterized by a seven-membered azepane ring with a ketone group at the 7-position and a tert-butyl carbamate moiety linked via a methyl group. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol and CAS number 2940859-48-1 . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic scaffolds for drug discovery. Its structural features, including the azepane ring and carbamate protection, make it valuable for modulating pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-8-9-6-4-5-7-10(15)14-9/h9H,4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIFFPGLIOVUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Primary Amines
A foundational step involves introducing the Boc group to a primary amine. In a representative procedure, N-Boc-D-serine reacts with isobutyl chlorocarbonate to form a mixed anhydride intermediate, which subsequently undergoes condensation with benzylamine. This method achieves yields >90% under anhydrous conditions (-10–5°C) in ethyl acetate, avoiding carboxyl esterification side reactions.
Reaction Conditions Table
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mixed anhydride formation | Isobutyl chlorocarbonate, N-methylmorpholine | 92% | |
| Condensation | Benzylamine, ethyl acetate, -10°C | 90% |
Azepane Ring Construction
The 7-oxoazepane core is synthesized via intramolecular lactamization or reductive amination. A notable approach involves cyclizing N-Boc-3-aminopentanol derivatives under acidic conditions to form the azepan-7-one skeleton.
Lactamization of Amino Alcohols
Heating N-Boc-5-aminopentanol with p-toluenesulfonic acid (PTSA) in toluene induces cyclization, yielding the 7-membered lactam. This method, however, requires rigorous temperature control (80–100°C) to suppress oligomerization.
Optimized Lactamization Protocol
Functionalization of the Azepane Core
Post-cyclization modifications include methylenation and carbamate installation. A two-step protocol exemplifies this:
Reductive Amination
Reacting 7-oxoazepane with formaldehyde and sodium cyanoborohydride introduces a methylene group at the 2-position. The Boc group is then installed using di-tert-butyl dicarbonate in dichloromethane.
Critical Parameters
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pH Control : Maintain pH 6–7 to prevent Boc deprotection.
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Solvent : Dichloromethane ensures high solubility of intermediates.
Phase-Transfer Catalysis for Alkylation
Phase-transfer catalysis (PTC) efficiently introduces methoxy groups adjacent to the carbamate. In a patented method, This compound reacts with methyl sulfate under PTC conditions (tetrabutylammonium bromide, KOH), achieving 92% yield.
PTC Reaction Table
Comparative Analysis of Methodologies
Efficiency and Scalability
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Mixed Anhydride Route : Superior for large-scale synthesis (90% yield, minimal byproducts).
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Lactamization : Limited by side reactions but offers direct ring formation.
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PTC Alkylation : High atom economy but requires precise stoichiometry.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study enzyme interactions, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Carbamates
The following table summarizes key structural and functional differences between tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate and related compounds:
Key Structural and Functional Differences
- Ring Size and Flexibility : The 7-oxoazepane core provides greater conformational flexibility compared to six-membered piperidine (e.g., tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate) or five-membered pyrrolidine derivatives (e.g., difluoropyrrolidine compound) . This flexibility may enhance binding to larger enzymatic pockets in drug targets.
Biological Activity
Tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{20}N_{2}O_{3}
- Molecular Weight : 228.29 g/mol
The compound features a tert-butyl group attached to a carbamate moiety linked to a 7-oxoazepane structure, which is critical for its biological activity.
Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired .
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound also appears to modulate inflammatory responses in the brain by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially mitigating neuroinflammation associated with neurodegenerative disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit Aβ aggregation. For instance, at concentrations of 100 μM, it achieved around 85% inhibition of Aβ aggregation, showcasing its potential as a therapeutic agent against Alzheimer’s disease .
In Vivo Studies
In vivo experiments conducted on animal models have shown moderate protective effects against cognitive decline induced by scopolamine, a drug that induces memory impairment. The compound was able to reduce markers of oxidative stress in brain tissues, although its efficacy was less pronounced compared to established treatments like galantamine .
Case Studies
-
Alzheimer's Disease Model :
- Objective : To evaluate the efficacy of this compound in preventing cognitive decline.
- Method : Administered to rats subjected to scopolamine-induced amnesia.
- Results : Significant reduction in oxidative stress markers (MDA levels) was observed, indicating neuroprotective effects; however, the cognitive improvements were not statistically significant compared to control groups treated with standard medications .
- Neuroinflammation Study :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(7-oxoazepan-2-yl)methyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in azepane derivatives. A two-step approach is often employed: (1) activation of the azepane nitrogen using Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, and (2) coupling with a methyl carbamate intermediate. Yield optimization involves controlling stoichiometry (1.2–1.5 eq Boc anhydride), using catalysts like DMAP, and maintaining inert conditions to prevent hydrolysis .
- Data : Reaction yields for analogous carbamates range from 65–85% under optimized conditions. For example, Troiani et al. (2011) achieved 78% yield in a similar Boc-protection step using THF and DMAP .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodology :
- NMR : H NMR identifies protons adjacent to the carbamate group (e.g., δ 1.4–1.5 ppm for tert-butyl CH, δ 3.2–3.5 ppm for N–CH). C NMR confirms the carbonyl (C=O) at ~155 ppm and the azepane ring carbons .
- IR : Strong absorption at ~1680–1700 cm (C=O stretch) and 1250–1300 cm (C–O–C of carbamate) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z calculated for CHNO: 280.18) .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the solid-state structure and hydrogen bonding patterns of this compound?
- Methodology : Single crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods (SHELXT ), followed by refinement with SHELXL . Hydrogen bonding networks are analyzed using Mercury or Olex2 software.
- Example : Das et al. (2016) resolved similar carbamate structures with R-factors < 0.05, identifying intermolecular N–H···O=C interactions critical for crystal packing .
Q. What strategies are employed to resolve stereochemical challenges during the synthesis of this compound, particularly in azepane ring formation?
- Methodology :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-azepane precursors).
- Asymmetric Catalysis : Pd-catalyzed cyclization or enzymatic resolution (e.g., lipases for kinetic resolution of racemic intermediates) .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers .
Q. How do solvent polarity and reaction temperature influence the regioselectivity of ring-opening reactions involving this compound?
- Methodology : Polar aprotic solvents (DMSO, DMF) favor nucleophilic attack at the carbonyl carbon, while nonpolar solvents (toluene) stabilize intermediates. Lower temperatures (0–10°C) reduce side reactions. For example, in THF at 25°C, regioselectivity for azepane ring opening exceeds 90% compared to 75% in DCM .
Q. What computational methods are utilized to model the conformational flexibility of the azepane ring in this compound, and how do they correlate with experimental NMR data?
- Methodology : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries. Molecular dynamics (MD) simulations (AMBER force field) predict ring puckering and chair-boat transitions. NOESY NMR data validate computational models by identifying through-space proton proximities .
- Example : A study on tert-butyl carbamates showed MD-predicted ring-flip barriers (ΔG‡ ≈ 10–12 kcal/mol) align with variable-temperature NMR results .
Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Crystallographic Parameters for Carbamate Derivatives
| Parameter | Value (Example) | Method/Software | Reference |
|---|---|---|---|
| Space Group | P2/c | SHELXT | |
| R-factor | 0.039 | SHELXL | |
| H-bond Length | N–H···O=C: 2.89 Å | Mercury |
Notes
- Advanced methodologies emphasize reproducibility, with explicit parameters (e.g., solvent ratios, catalyst loadings) provided for experimental replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
